7-(2-Chlorophenyl)-7-oxoheptanenitrile
Overview
Description
7-(2-Chlorophenyl)-7-oxoheptanenitrile is an organic compound characterized by the presence of a chlorophenyl group attached to a heptanenitrile chain with a ketone functional group
Mechanism of Action
Target of Action
It is structurally similar to clonazepam , a medication that primarily targets GABA A receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
This interaction could result in anticonvulsant, skeletal muscle relaxant, and anxiolytic effects .
Biochemical Pathways
Based on its structural similarity to clonazepam, it might influence the gabaergic pathway . This pathway is critical for maintaining the balance between neuronal excitation and inhibition in the central nervous system .
Pharmacokinetics
Clonazepam, a structurally similar compound, has a bioavailability of 90%, is metabolized in the liver (cyp3a), and is excreted via the kidneys . Its metabolites include 7-aminoclonazepam, 7-acetaminoclonazepam, and 3-hydroxy clonazepam . The onset of action is within an hour, and the elimination half-life ranges from 19 to 60 hours .
Result of Action
Based on its structural similarity to clonazepam, it might have anticonvulsant, skeletal muscle relaxant, and anxiolytic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Chlorophenyl)-7-oxoheptanenitrile typically involves the reaction of 2-chlorobenzaldehyde with a suitable nitrile compound under controlled conditions. One common method includes the use of a phase-transfer catalyst to facilitate the reaction between 2-chlorobenzaldehyde and a nitrile compound in the presence of a base such as sodium hydroxide . The reaction is carried out under an ice bath to maintain low temperatures, ensuring the stability of the reactants and products.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the compound by providing better control over reaction conditions such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 7-(2-Chlorophenyl)-7-oxoheptanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 7-(2-chlorophenyl)-7-hydroxyheptanenitrile.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: 7-(2-chlorophenyl)-7-hydroxyheptanenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(2-Chlorophenyl)-7-oxoheptanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
7-(2-Bromophenyl)-7-oxoheptanenitrile: Similar structure but with a bromine atom instead of chlorine.
7-(2-Fluorophenyl)-7-oxoheptanenitrile: Contains a fluorine atom instead of chlorine.
7-(2-Methylphenyl)-7-oxoheptanenitrile: Features a methyl group instead of chlorine.
Uniqueness: 7-(2-Chlorophenyl)-7-oxoheptanenitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity and ability to interact with biological membranes, potentially increasing its efficacy in certain applications.
Properties
IUPAC Name |
7-(2-chlorophenyl)-7-oxoheptanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c14-12-8-5-4-7-11(12)13(16)9-3-1-2-6-10-15/h4-5,7-8H,1-3,6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZRTMBDBCFQSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642242 | |
Record name | 7-(2-Chlorophenyl)-7-oxoheptanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-80-1 | |
Record name | 2-Chloro-ζ-oxobenzeneheptanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898767-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(2-Chlorophenyl)-7-oxoheptanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.